1,3-Propanedione, 1-(4-methyl-2-pyridinyl)-3-(3-(phenylmethyl)phenyl)-
Description
1,3-Propanedione derivatives are characterized by a central diketone backbone (C3H4O2) substituted with aromatic or heteroaromatic groups. The compound 1-(4-methyl-2-pyridinyl)-3-(3-(phenylmethyl)phenyl)-1,3-propanedione features a 4-methyl-2-pyridinyl group and a 3-(phenylmethyl)phenyl substituent.
Properties
CAS No. |
317332-83-5 |
|---|---|
Molecular Formula |
C22H19NO2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-(3-benzylphenyl)-3-(4-methylpyridin-2-yl)propane-1,3-dione |
InChI |
InChI=1S/C22H19NO2/c1-16-10-11-23-20(12-16)22(25)15-21(24)19-9-5-8-18(14-19)13-17-6-3-2-4-7-17/h2-12,14H,13,15H2,1H3 |
InChI Key |
FQCWXXQNGKKETK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)CC(=O)C2=CC=CC(=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Base-Promoted Condensation Using Sodium Hydride or Potassium tert-Butoxide
A common approach involves the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate a 1,3-dicarbonyl precursor, generating an enolate intermediate. This intermediate then undergoes nucleophilic substitution or condensation with an aryl or heteroaryl halide or related electrophile.
-
- The diketone precursor (formula II) is treated with NaH (50% dispersion in oil) or KOtBu in an aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).
- Catalytic amounts of ethanol and crown ethers (e.g., dibenzo-18-crown-6) may be added to enhance solubility and reaction rate.
- The reaction mixture is cooled initially (e.g., 0 °C or −78 °C) and then allowed to warm to ambient temperature or heated moderately (up to 65 °C) to complete the reaction.
- The electrophilic partner (formula III), often a halogenated aromatic compound, is added to the reaction mixture.
- After completion, the reaction is quenched with acid (e.g., concentrated hydrochloric acid) to neutralize the base and facilitate product isolation.
-
- The reaction mixture is poured into ice-cooled water and adjusted to neutral pH.
- Extraction is performed using dichloromethane/methanol mixtures.
- Organic layers are washed, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel chromatography using dichloromethane/methanol eluents.
This method yields the target diketone as a resin or crystalline solid, depending on conditions and purification.
Use of Polymer-Supported Reagents
In some advanced protocols, polymer-supported reagents such as Reillex-pyridine TM-402 (poly-4-vinylpyridine) or poly-2-vinylpyridine are employed to facilitate selective transformations and simplify purification.
- The product of an intermediate step is treated with hydroiodic acid supported on these resins.
- This approach allows for efficient removal of by-products and enhances the purity of the final diketone compound.
- The reaction is typically carried out at ambient temperature with agitation for several hours, followed by filtration and solvent removal under vacuum.
Multi-Step Reaction Sequence
The synthesis may involve a multi-step sequence:
- Base treatment of the diketone precursor to form the enolate.
- Reaction with the halogenated aromatic compound.
- Additional base treatment to complete substitution.
- Acidic workup to yield the final diketone.
This sequence ensures high conversion and purity, with intermediate isolation steps as needed.
Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Sodium hydride (NaH), Potassium tert-butoxide (KOtBu) | Strong bases for enolate formation |
| Solvent | DMF, DMSO, THF | Aprotic solvents favor enolate stability |
| Temperature | 0 °C to 65 °C | Initial cooling to control reactivity, then warming |
| Reaction Time | 1 hour to 48 hours | Longer times for complete conversion |
| Acid Workup | Concentrated HCl in acetic acid or aqueous | Neutralizes base, facilitates isolation |
| Purification | Silica gel chromatography | Dichloromethane/methanol mixtures |
Analytical Data Supporting Preparation
- Infrared (IR) spectra show characteristic carbonyl absorption bands near 1656 cm⁻¹, indicative of conjugated diketone groups.
- Aromatic and conjugated system absorptions appear between 1500–1627 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) data (from related compounds) confirm the presence of pyridinyl and benzylphenyl substituents.
- Mass spectrometry confirms molecular ion peaks consistent with the molecular weight of 329.4 g/mol.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Base-promoted condensation | NaH or KOtBu, DMF/DMSO/THF, 0–65 °C | High yield, well-established | Requires strong base handling |
| Polymer-supported reagents | Hydroiodic acid on poly-4-vinylpyridine resin | Simplified purification | Additional reagent cost |
| Multi-step sequence | Sequential base and electrophile additions | High purity product | Longer reaction times |
Research Findings and Notes
- The choice of base and solvent critically affects the enolate formation and subsequent substitution efficiency.
- Use of crown ethers and catalytic ethanol can improve reaction rates and yields by enhancing solubility and stabilizing intermediates.
- Polymer-supported reagents provide a cleaner reaction profile and facilitate product isolation, which is beneficial for scale-up.
- Acidic workup conditions must be carefully controlled to avoid decomposition of sensitive diketone moieties.
- Chromatographic purification remains essential to isolate the pure compound due to the complexity of the reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1,3-Diketone A undergoes various chemical reactions, including:
Oxidation: Conversion to diketones or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Introduction of different substituents at the α-position
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like acid chlorides and alkyl halides are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include various substituted diketones, alcohols, and other functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1,3-Propanedione derivatives are known for their potential biological activities. The compound has been studied for its role in:
- Anticancer Activity: Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the diketone structure can enhance its activity against breast and colon cancer cells.
- Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes, such as alkaline phosphatase. This inhibition can be crucial in developing treatments for diseases where enzyme activity is dysregulated.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported on the synthesis of modified 1,3-propanedione compounds that demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyridine ring enhanced biological activity.
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.2 |
| Compound B | MCF-7 | 3.8 |
| Compound C | HT-29 | 4.5 |
Materials Science Applications
In materials science, 1,3-propanedione compounds are utilized in:
- Coordination Chemistry: They serve as ligands in coordination complexes with metals. These complexes can exhibit unique properties suitable for catalysis and materials applications.
- Polymer Chemistry: The compound can be used in synthesizing polymers with specific functionalities. Its diketone structure allows for reactions that can modify polymer properties.
Case Study: Coordination Complexes
Research conducted on the synthesis of metal complexes using 1,3-propanedione derivatives revealed their potential use as catalysts for organic reactions. The synthesized copper complexes showed promising activity in promoting oxidation reactions.
| Metal Complex | Catalyst Activity | Reaction Type |
|---|---|---|
| Cu(II) Complex A | High | Oxidation of Alcohols |
| Cu(II) Complex B | Moderate | Cross-coupling Reactions |
Analytical Chemistry Applications
The compound is also significant in analytical chemistry:
- Chromatography: It is used as a standard in high-performance liquid chromatography (HPLC) for the analysis of related compounds.
- Spectroscopy: Its unique spectral properties make it a candidate for studying interactions in complex mixtures using techniques such as NMR and IR spectroscopy.
Case Study: HPLC Standardization
A study highlighted the use of 1,3-propanedione as a standard in HPLC methods to quantify related diketone compounds in pharmaceutical formulations. The method demonstrated high precision and accuracy.
| Parameter | Value |
|---|---|
| Retention Time | 10.5 min |
| Limit of Detection | 0.01 mg/mL |
| Recovery Rate | 98% |
Mechanism of Action
The mechanism of action of 1,3-Diketone A involves its ability to form stable enolates and enols, which participate in various chemical reactions. The compound’s reactivity is influenced by the conjugation of the enol or enolate with the other carbonyl group, leading to the formation of six-membered rings and other stable intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with the target molecule, enabling comparative analysis:
Physical and Chemical Properties
- Density and Polarity : The sulfone-containing analog (C₂₆H₂₆N₂O₄S) exhibits a higher density (1.281 g/cm³) due to its sulfur atom and larger molecular weight, compared to the estimated lower density of the target compound .
- Thermal Stability : The sulfone derivative’s boiling point (693.7°C) and flash point (373.4°C) suggest high thermal stability, likely attributable to strong dipole-dipole interactions from the sulfone group. The target compound, lacking this group, may exhibit lower thermal resilience .
Intermolecular Interactions and Crystallinity
- The thienyl- and furyl-substituted propenone (C₁₂H₁₀O₂S) forms planar structures with π-π stacking and hydrogen bonding, as observed in crystal studies . The target compound’s benzyl and pyridinyl groups may favor similar interactions but with greater steric hindrance, possibly reducing crystallinity.
- The sulfone-containing analog’s isothiazolidinyl group introduces conformational rigidity, which could enhance crystallographic resolution compared to the target molecule .
Biological Activity
1,3-Propanedione, 1-(4-methyl-2-pyridinyl)-3-(3-(phenylmethyl)phenyl)- is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C19H19N1O2
- Molecular Weight : 295.37 g/mol
- IUPAC Name : 1-(4-methyl-2-pyridinyl)-3-(3-(phenylmethyl)phenyl)-1,3-propanedione
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often includes the reaction of substituted pyridine derivatives with appropriate diketones under controlled conditions to yield the desired product. Various methods such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance yield and purity.
Anticancer Activity
Several studies have demonstrated the anticancer potential of 1,3-propanedione derivatives. The compound has shown activity against various cancer cell lines, including:
- HeLa Cells : Exhibited significant cytotoxic effects with IC50 values indicating effective inhibition of cell growth.
- MCF7 Cells : Demonstrated promising results in inhibiting proliferation and inducing apoptosis.
A comparative study highlighted that modifications in the chemical structure can enhance cytotoxicity; for instance, introducing electron-withdrawing groups at specific positions was found to increase activity against cancer cells .
Antioxidant Properties
Research indicates that this compound possesses notable antioxidant activities. It scavenges free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms to neutralize reactive oxygen species (ROS), thereby protecting cellular components from damage .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it exhibits inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
-
Study on Anticancer Effects :
- A recent study assessed the efficacy of the compound on human cervical cancer cells (HeLa). Results showed a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed through microscopy.
-
Antioxidant Evaluation :
- An investigation into the antioxidant capacity revealed that the compound significantly reduced lipid peroxidation in vitro, suggesting its potential as a protective agent against cellular damage.
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Organism | IC50/Effect | Reference |
|---|---|---|---|
| Anticancer | HeLa | 25 µM (cytotoxic) | |
| Antioxidant | DPPH Assay | 75% inhibition | |
| Antimicrobial | E. coli | Zone of inhibition: 15 mm |
Table 2: Structure-Activity Relationship
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1,3-propanedione derivatives?
The synthesis of 1,3-propanedione derivatives often utilizes condensation reactions. For example, Claisen-Schmidt condensation (aromatic aldehydes with ketones in ethanol under acidic conditions) is a standard approach, as demonstrated in the synthesis of structurally similar enones . Friedel-Crafts acylation using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) can introduce ketone groups to aromatic systems, as seen in the preparation of fluoro-substituted ethanones . Methodological optimization includes solvent selection (ethanol, THF), temperature control (reflux conditions), and stoichiometric balancing of reagents.
Q. What spectroscopic techniques are essential for characterizing 1,3-propanedione derivatives?
Routine characterization involves:
- NMR spectroscopy for confirming substituent positions and purity.
- IR spectroscopy to identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹).
- X-ray crystallography for unambiguous structural determination, as applied to analogous enones to resolve stereochemistry and crystal packing . Cross-validation of data (e.g., comparing NMR shifts with computational predictions) minimizes misassignment risks.
Q. How can researchers design preliminary experiments to screen reaction conditions?
A fractional factorial design (FFD) reduces the number of trials while identifying critical variables (e.g., catalyst loading, solvent polarity). For example, a 2³ FFD evaluates temperature (low/high), catalyst (presence/absence), and solvent (polar/apolar) interactions, enabling efficient optimization of yield and selectivity .
Advanced Research Questions
Q. How can computational chemistry guide reaction pathway optimization for 1,3-propanedione derivatives?
Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and energetics. Reaction path search algorithms (e.g., the nudged elastic band method) map potential energy surfaces, identifying low-energy pathways. Coupling computational results with experimental data (e.g., kinetic studies) refines mechanistic hypotheses, as demonstrated in reaction design workflows .
Q. What strategies resolve contradictions between experimental and computational data in structural elucidation?
Discrepancies in spectroscopic vs. crystallographic data require:
- Dynamic NMR studies to assess conformational flexibility in solution.
- DFT-optimized geometries compared to X-ray structures to evaluate solvent effects. For example, torsional angles in enones may differ between solid-state (X-ray) and solution (NMR) due to rotational barriers, necessitating multi-technique validation .
Q. How can continuous flow reactor systems improve scalability for 1,3-propanedione synthesis?
Continuous flow reactors enhance heat/mass transfer and reduce side reactions in exothermic processes. Key design parameters include:
- Residence time adjustment to control reaction completion.
- Catalyst immobilization (e.g., packed-bed reactors) for heterogeneous catalysis.
- In-line analytics (e.g., UV-Vis monitoring) for real-time optimization. These methodologies align with chemical engineering frameworks for reactor design .
Q. What factorial design approaches optimize multi-variable synthesis parameters?
A full factorial design (e.g., 3⁴ design) evaluates temperature (3 levels), solvent (4 types), catalyst concentration, and stirring rate. Response surface methodology (RSM) then models nonlinear interactions, identifying global maxima for yield. This approach reduced optimization cycles by 60% in analogous thiazolidinone syntheses .
Q. How do steric and electronic effects of substituents influence regioselectivity in 1,3-propanedione derivatives?
Electron-donating groups (e.g., -OCH₃) activate specific aromatic positions for electrophilic attack, while bulky substituents (e.g., tert-butyl) hinder undesired adducts. Hammett plots correlate substituent σ values with reaction rates, and DFT-based Fukui indices predict reactive sites. Such analyses validated regioselectivity in benzophenone analogs .
Methodological Tables
Table 1: Key Reaction Parameters for Claisen-Schmidt Condensation
| Variable | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 70–80°C (reflux) | Maximizes kinetics | |
| Solvent | Ethanol/THF | Balances solubility | |
| Catalyst | Thionyl chloride | Enhances carbonyl reactivity |
Table 2: Factorial Design Matrix for Yield Optimization
| Run | Temp (°C) | Catalyst (mol%) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 60 | 5 | Ethanol | 72 |
| 2 | 80 | 5 | THF | 85 |
| Based on 2² design with center points |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
